molecular formula C10H16BrNO2Si B6304558 5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine CAS No. 1879026-20-6

5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine

Cat. No.: B6304558
CAS No.: 1879026-20-6
M. Wt: 290.23 g/mol
InChI Key: APVHBYMJPVHJPQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-3-(trimethylsilyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Bromo-2,6-dimethoxypyridine: Lacks the trimethylsilyl group, affecting its stability and reactivity.

    3-Bromo-2,6-dimethoxy-5-(trimethylsilyl)pyridine: Similar structure but different positioning of functional groups

Uniqueness

5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine is unique due to the presence of both the bromine atom and the trimethylsilyl group, which confer specific reactivity and stability properties. This makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

(5-bromo-2,6-dimethoxypyridin-3-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2Si/c1-13-9-7(11)6-8(15(3,4)5)10(12-9)14-2/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVHBYMJPVHJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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